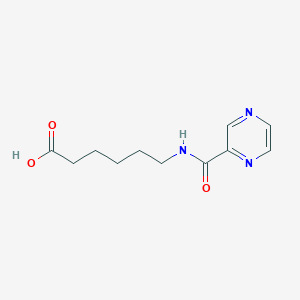

6-(Pyrazin-2-ylformamido)hexanoic acid

Description

Contextualization within Amide-Functionalized Hexanoic Acids and Pyrazine (B50134) Derivatives Research

The structure of 6-(Pyrazin-2-ylformamido)hexanoic acid places it at the intersection of two well-established classes of compounds with considerable research interest.

Pyrazine Derivatives: Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 4. imist.ma This scaffold is a cornerstone in medicinal chemistry due to its prevalence in biologically active compounds and clinical drugs. nih.govnih.gov The pyrazine ring system is known to participate in hydrogen bonding and other molecular interactions, which can enhance the binding affinity of a molecule to biological targets. nih.gov Derivatives of pyrazine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. imist.mamdpi.com

Amide-Functionalized Hexanoic Acids: The 6-aminohexanoic acid backbone provides a flexible and hydrophobic linker. nih.gov This structural element is not only a key monomer in the synthesis of polymers like Nylon-6 but is also frequently employed as a spacer in the design of biologically active molecules. nih.gov The amide linkage itself is a fundamental functional group in biological systems, most notably forming the peptide bonds that constitute proteins. mdpi.com The incorporation of amide groups into chemical structures can influence their physical, chemical, and biological properties, including their ability to act as hydrogen bond donors and acceptors. researchgate.net

Historical Perspective on Related Chemical Scaffolds in Academic Inquiry

The academic and industrial exploration of both pyrazine and hexanoic acid derivatives has a rich history.

Pyrazines: Initially identified for their role in flavor and fragrance chemistry, pyrazines quickly gained prominence in pharmaceutical research. imist.ma A key example is Pyrazinamide (B1679903), an analogue of nicotinamide, which has been a first-line treatment for tuberculosis for nearly half a century. mdpi.com This historical success has spurred decades of research into other pyrazine derivatives, leading to the development of drugs for a variety of conditions, from diabetes to cancer. imist.ma

Hexanoic Acid Derivatives: 6-Aminohexanoic acid has long been utilized clinically as an antifibrinolytic agent. nih.gov Its utility in chemical synthesis, particularly as a linker to create molecules with desired spacing and flexibility, has been recognized for many years. This has led to its incorporation into a diverse range of structures, from peptide modifications to drug delivery systems designed to enhance skin permeation. nih.gov

Rationale for Dedicated Scholarly Investigation of this compound

A dedicated investigation into this compound is warranted for several reasons. The molecule represents a hybrid structure that combines the recognized biological potential of the pyrazine core with the versatile linker properties of the hexanoic acid chain. This combination could lead to novel compounds with unique activities.

The rationale for its study is built upon the established principle of molecular hybridization, where combining two or more pharmacophores can result in a new molecule with enhanced activity, reduced toxicity, or a novel mechanism of action compared to its parent components. mdpi.com The amide bond provides a stable connection, and the terminal carboxylic acid group offers a site for further chemical modification or for interaction with biological targets.

Overview of Current Research Trajectories Involving Structurally Analogous Compounds

Current research on compounds structurally related to this compound is vibrant and multifaceted.

Pyrazine Amides: The synthesis of novel amides derived from pyrazine-2-carboxylic acid is an active area of research. mdpi.comrjpbcs.com Scientists are exploring how different substituents on the pyrazine ring and various amine components affect the biological properties of the resulting amides. These studies often target infectious diseases and cancer, with researchers synthesizing libraries of compounds to identify those with the highest efficacy and most favorable pharmacological profiles. mdpi.com For instance, certain amides of pyrazinecarboxylic acid have been evaluated for antimycobacterial and antifungal activities. mdpi.com

Functionalized Aliphatic Chains: Research continues to explore the use of functionalized alkyl chains, like hexanoic acid, as linkers in various applications. In materials science, amide-functionalized linkers are being used to construct metal-organic frameworks (MOFs) with tailored gas adsorption properties. researchgate.net In medicinal chemistry, these linkers are crucial for developing prodrugs, targeted drug delivery systems, and molecules for chemical biology research. nih.gov

The table below summarizes the research focus on analogous compounds.

| Compound Class | Area of Research | Reported Activities/Applications |

| Pyrazine Derivatives | Medicinal Chemistry | Anticancer, Anti-inflammatory, Antibacterial, Antiviral, Antifungal imist.manih.govmdpi.commdpi.com |

| Amide-Functionalized Hexanoic Acids | Medicinal Chemistry, Materials Science | Drug Linkers, Permeation Enhancers, Polymer Synthesis, Metal-Organic Frameworks nih.govresearchgate.net |

| Pyrazine Carboxamides | Medicinal Chemistry | Antimycobacterial, Antifungal, Photosynthesis Inhibition mdpi.comrjpbcs.com |

Scope and Objectives of Academic Exploration pertaining to this compound

The academic exploration of this compound would likely encompass several key objectives:

Synthesis and Characterization: The initial step would involve the development and optimization of a synthetic route to produce the compound in high purity. Standard methods would likely involve the coupling of pyrazine-2-carboxylic acid (or its activated derivative, such as an acyl chloride) with 6-aminohexanoic acid. mdpi.commdpi.com Comprehensive characterization using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential to confirm its structure. imist.marjpbcs.com

Physicochemical Profiling: Determining key properties such as solubility, lipophilicity (logP), and pKa would be crucial for understanding its potential behavior in biological systems.

Biological Screening: A primary objective would be to screen the compound for a range of biological activities, guided by the known properties of pyrazine derivatives. This could include assays for anticancer, antimicrobial, and anti-inflammatory effects.

Structural Analogue Synthesis: A further objective would be to use this compound as a lead structure for the synthesis of a library of related compounds. Modifications could be made to the pyrazine ring, the length of the alkyl chain, or by converting the terminal carboxylic acid to other functional groups to explore structure-activity relationships. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(pyrazine-2-carbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c15-10(16)4-2-1-3-5-14-11(17)9-8-12-6-7-13-9/h6-8H,1-5H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUTYVVUTJBKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Pyrazin 2 Ylformamido Hexanoic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. ias.ac.in For 6-(pyrazin-2-ylformamido)hexanoic acid, the most logical and common disconnection strategy involves cleaving the amide bond. This is a standard approach because amide bonds are reliably formed through the reaction of a carboxylic acid (or its activated derivative) and an amine. amazonaws.comresearchgate.net

This disconnection yields two key precursors:

Pyrazine-2-carboxylic acid: The aromatic heterocyclic component.

6-Aminohexanoic acid: The aliphatic amino acid backbone, also known as ε-aminocaproic acid (EACA). mdpi.com

The forward synthesis, therefore, involves the preparation of these two precursors followed by an amide coupling reaction. This strategy is efficient as it builds the final molecule from two readily accessible or synthesizable fragments.

Precursor Synthesis and Functionalization of Pyrazine (B50134) Core

The synthesis of the pyrazine moiety is a critical step, requiring the formation of the pyrazine ring itself and its subsequent functionalization to prepare it for amide bond formation.

Pyrazine-2-carboxylic acid and its derivatives can be synthesized through various methods. A common laboratory and industrial approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation of the resulting dihydropyrazine. researchgate.net More advanced methods allow for the direct synthesis of functionalized pyrazines.

One prominent method involves the reaction of diaminomaleonitrile (B72808) (DAMN) with 1,2-dicarbonyl compounds, which can be followed by further transformations to yield pyrazine-2,3-dicarbonitrile (B77751) derivatives. google.com For the synthesis of specifically substituted pyrazine-2-carboxylic acids, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective for introducing substituents onto the pyrazine ring. nih.gov

To facilitate the formation of the amide bond with 6-aminohexanoic acid, the carboxylic acid group of pyrazine-2-carboxylic acid must be "activated". luxembourg-bio.com This enhances its reactivity towards the amine nucleophile. Several standard procedures are employed for this activation.

Acyl Chloride Formation: The most traditional method is the conversion of the carboxylic acid to a highly reactive pyrazine-2-carbonyl chloride. This is typically achieved by treating pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like methylene (B1212753) chloride or benzene, sometimes with a catalytic amount of dimethylformamide (DMF). nih.govprepchem.commdpi.com The resulting acyl chloride is then reacted directly with the amine. mdpi.com

Coupling Reagents: Modern synthesis often favors the use of coupling reagents that facilitate direct amide bond formation from the carboxylic acid and amine, avoiding the isolation of the harsh acyl chloride intermediate. researchgate.net These reagents generate a reactive acylating intermediate in situ. researchgate.net This approach is generally milder and compatible with a wider range of functional groups. growingscience.com

| Coupling Reagent | Abbreviation | Typical Base |

| N,N'-Dicyclohexylcarbodiimide | DCC | - |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDCI | 1-Hydroxybenzotriazole (B26582) (HOBt) |

| Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium | HATU | N,N-Diisopropylethylamine (DIPEA) |

| Propylphosphonic Anhydride | T3P | Pyridine (B92270) or other tertiary amines |

Table 1: Common Coupling Reagents for Amide Synthesis. growingscience.comrjpbcs.com

The choice of method depends on the scale of the reaction, the presence of other sensitive functional groups in the molecule, and desired yield and purity.

Amide Bond Formation Strategies for this compound

The cornerstone of synthesizing this compound is the formation of the amide linkage between pyrazine-2-carboxylic acid and 6-aminohexanoic acid. The efficiency and success of this coupling are highly dependent on the chosen methodology, reagents, and reaction conditions.

Peptide Coupling Reagents and Methodologies

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the elimination of water. whiterose.ac.uk To circumvent these harsh conditions, a plethora of coupling reagents have been developed to activate the carboxylic acid, facilitating a smooth reaction with the amine at or near room temperature. whiterose.ac.uk These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. researchgate.netucl.ac.uk

The synthesis of this compound would typically involve the activation of pyrazine-2-carboxylic acid followed by the addition of 6-aminohexanoic acid. Commonly employed coupling reagents that would be suitable for this transformation include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. researchgate.net However, the use of DCC can be complicated by the formation of an insoluble dicyclohexylurea byproduct. whiterose.ac.uk A water-soluble alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often preferred for easier purification. researchgate.net To minimize the risk of racemization, especially if chiral centers were present, these reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). researchgate.netsciepub.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. researchgate.netsciepub.com PyBOP, for instance, is known for its high coupling efficiency and is particularly effective in forming amide bonds. researchgate.net

Aminium/Uronium Salts: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). researchgate.netsciepub.com HATU, in particular, is recognized as one of the most effective coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. sciepub.com

The general procedure involves dissolving pyrazine-2-carboxylic acid in a suitable solvent, adding the coupling reagent and a non-nucleophilic base (if required by the reagent), followed by the addition of 6-aminohexanoic acid.

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Key Features |

|---|---|---|

| Carbodiimides | EDC | Water-soluble byproduct, often used with HOBt or HOAt. researchgate.net |

| Phosphonium Salts | PyBOP | High coupling efficiency, stable. researchgate.net |

Solvent Optimization and Reaction Condition Parameters

The choice of solvent is critical for ensuring the solubility of the reactants and reagents, and for influencing the reaction rate and yield. For the synthesis of this compound, common aprotic polar solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (MeCN) are typically employed. nih.gov The reaction temperature is usually maintained between 0 °C and room temperature to minimize side reactions. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protecting Group Chemistry in Convergent Synthesis

A convergent synthetic approach to this compound could also be envisioned. This would involve preparing the two starting materials, pyrazine-2-carboxylic acid and 6-aminohexanoic acid, separately and then coupling them in a final step. In such a strategy, protecting groups might be necessary to mask reactive functional groups that are not involved in the desired amide bond formation. jocpr.com

Post-Synthetic Modifications and Functional Group Interconversions of this compound

Following the successful synthesis of the core structure of this compound, further chemical modifications can be performed to introduce additional functionalities. The pyrazine ring, being an electron-deficient aromatic system, is susceptible to certain types of reactions. lifechemicals.com For instance, nucleophilic aromatic substitution (SNAr) reactions could be performed if a suitable leaving group, such as a halogen, were present on the pyrazine ring. nih.gov Additionally, C-H functionalization reactions, a rapidly developing field in organic synthesis, could potentially be applied to introduce new substituents onto the pyrazine ring. mdpi.com The carboxylic acid of the hexanoic acid chain also provides a handle for further derivatization, such as esterification or conversion to other functional groups.

Scalable Synthesis and Process Chemistry Considerations for Research Applications

The transition from a laboratory-scale synthesis to a larger, process-scale production for research applications requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. acs.org For the synthesis of this compound, key considerations would include:

Reagent Selection: On a larger scale, the cost, toxicity, and atom economy of the coupling reagent become more significant. ucl.ac.ukacs.org While highly efficient reagents like HATU are excellent for small-scale synthesis, more cost-effective options like EDC or the use of an acid chloride (generated in situ from thionyl chloride or oxalyl chloride) might be preferred for larger quantities. ucl.ac.ukmdpi.com

Solvent Choice: The choice of solvent will be influenced by its cost, safety (flammability, toxicity), and environmental impact. The ease of removal and recycling of the solvent is also a critical factor.

Work-up and Purification: The purification method must be scalable. While chromatography is common in the lab, crystallization, extraction, and filtration are generally more practical for large-scale production.

Process Safety: A thorough safety assessment of the reaction, including potential exotherms and the handling of hazardous reagents, is essential.

Novel Synthetic Routes and Green Chemistry Principles in Compound Preparation

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for amide bond formation, in line with the principles of green chemistry. researchgate.netmdpi.comnih.gov These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

For the synthesis of this compound, several green chemistry strategies could be employed:

Catalytic Direct Amidation: Instead of stoichiometric coupling reagents, catalytic methods are being developed. Boronic acid catalysts, for example, have been shown to facilitate the direct amidation of carboxylic acids and amines with the removal of water. rsc.org This approach significantly improves atom economy. rsc.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used for the direct amidation of carboxylic acids and amines in greener solvents. nih.govrsc.org An enzymatic route to this compound would proceed under mild conditions and potentially avoid the need for protecting groups.

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions under solvent-free conditions or using microwave irradiation can significantly reduce reaction times and energy consumption. mdpi.com

Table 2: Green Chemistry Approaches to Amide Synthesis

| Approach | Key Principle | Potential Advantage for Synthesis |

|---|---|---|

| Catalytic Direct Amidation | Use of a catalyst instead of stoichiometric reagents. | Higher atom economy, reduced waste. rsc.org |

| Enzymatic Synthesis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, environmentally benign. nih.govrsc.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazine-2-carboxylic acid |

| 6-Aminohexanoic acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| N,N'-Diisopropylcarbodiimide (DIC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-Hydroxy-7-azabenzotriazole (HOAt) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| N,N-Dimethylformamide (DMF) |

| Dichloromethane (DCM) |

| Acetonitrile (MeCN) |

| Thionyl chloride |

| Oxalyl chloride |

Molecular Structure and Conformational Studies of 6 Pyrazin 2 Ylformamido Hexanoic Acid

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structure of molecules. For 6-(Pyrazin-2-ylformamido)hexanoic acid, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR techniques)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the pyrazine (B50134) ring protons and the aliphatic chain protons. The three protons on the pyrazine ring would appear in the aromatic region, typically between 8.5 and 9.1 ppm, with their exact shifts and coupling patterns determined by their positions relative to the nitrogen atoms and the amide substituent. For instance, in pyrazinamide (B1679903), the aromatic hydrogens appear at approximately 9.02 ppm, 8.65 ppm, and 8.59 ppm. asm.org The protons of the hexanoic acid chain would be found in the upfield region. The methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) would likely resonate around 2.2-2.4 ppm, while the methylene group adjacent to the amide nitrogen (N-CH₂) would be expected around 3.3-3.5 ppm. The other methylene groups in the chain would appear as multiplets between 1.3 and 1.7 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically in the range of 10-12 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The pyrazine ring carbons would have signals in the aromatic region, generally between 140 and 150 ppm. The carbonyl carbon of the amide would be expected around 165-170 ppm, while the carboxylic acid carbonyl carbon would be further downfield, around 175-180 ppm. The carbons of the hexanoic acid chain would appear in the aliphatic region, with the α-carbon to the carboxyl group at approximately 34 ppm and the other methylene carbons between 24 and 31 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazine-H | 8.5 - 9.1 | Multiplets |

| Amide N-H | ~8.0 | Broad singlet |

| N-CH₂ | 3.3 - 3.5 | Triplet |

| α-CH₂ (to COOH) | 2.2 - 2.4 | Triplet |

| Other CH₂ | 1.3 - 1.7 | Multiplets |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Pyrazine Carbons | 140 - 150 |

| Amide C=O | 165 - 170 |

| Carboxylic Acid C=O | 175 - 180 |

| N-CH₂ | ~40 |

| α-CH₂ (to COOH) | ~34 |

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity between protons and carbons, respectively, solidifying the structural assignment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₁H₁₅N₃O₃), the molecular weight is 237.26 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ depending on the ionization technique used.

Key fragmentation patterns would likely involve the cleavage of the amide bond and fragmentation of the hexanoic acid chain. The fragmentation of pyrazinamide typically shows a prominent ion at m/z 79, corresponding to the pyrazine ring after loss of the amide group. researchgate.net A characteristic fragmentation for hexanoic acid is the McLafferty rearrangement, which would result in a fragment at m/z 60. chemicalforums.commassbank.eu Other common fragmentations would include the loss of water (18 amu), the carboxyl group (45 amu), and successive losses of methylene units (14 amu) from the aliphatic chain.

Expected Key Mass Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 237/238 | [M]⁺ or [M+H]⁺ |

| 123 | Pyrazinamide moiety |

| 106 | Pyrazine ring with carbonyl |

| 79 | Pyrazine ring |

| 115 | Hexanoic acid moiety |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A very broad O-H stretching band for the carboxylic acid would be expected from 2500 to 3300 cm⁻¹. orgchemboulder.comnist.gov The N-H stretching of the amide would appear around 3300 cm⁻¹. The C-H stretching of the aliphatic chain would be observed just below 3000 cm⁻¹. Two strong carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide (Amide I band) around 1650-1680 cm⁻¹. orgchemboulder.comniscpr.res.in The N-H bending of the amide (Amide II band) would be found near 1550 cm⁻¹. The C-N stretching of the amide and the C-O stretching of the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring stretching vibrations of the pyrazine ring would be visible around 1400-1600 cm⁻¹. niscpr.res.inresearchgate.net The C=O stretching bands would also be present, though typically weaker than in the IR spectrum. The C-H bending and stretching modes of the aliphatic chain would also be observable.

Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H stretch (Amide) | ~3300 | ~3300 |

| C-H stretch (Aliphatic) | 2850-2960 | 2850-2960 |

| C=O stretch (Carboxylic Acid) | 1700-1725 | 1700-1725 |

| C=O stretch (Amide I) | 1650-1680 | 1650-1680 |

| N-H bend (Amide II) | ~1550 | Weak |

| Pyrazine Ring Vibrations | 1400-1600 | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound would be dominated by the absorptions of the pyrazine ring. Pyrazinamide itself exhibits an absorption maximum at approximately 268-270 nm. jppres.comsphinxsai.com This absorption is due to π → π* transitions within the aromatic pyrazine ring. The hexanoic acid portion of the molecule does not have significant absorption in the standard UV-Vis range (200-800 nm). libretexts.org Therefore, the UV-Vis spectrum of the target compound is expected to be very similar to that of pyrazinamide, with a strong absorption band around 269 nm.

Crystallographic Analysis of this compound and its Derivatives

Single-Crystal X-Ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been reported in the Cambridge Structural Database, we can infer likely structural features.

A crystal structure would precisely define the bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate the packing of the molecules in the crystal lattice. It is highly probable that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common feature for carboxylic acids in the solid state. Additionally, the amide N-H group and the nitrogen atoms of the pyrazine ring could participate in further hydrogen bonding, creating a complex three-dimensional network. The conformation of the hexanoic acid chain would also be determined, which is typically in a staggered, low-energy conformation in the solid state.

Powder X-Ray Diffraction for Solid-State Characterization

Powder X-Ray Diffraction (PXRD) is a critical non-destructive technique used to analyze the crystalline structure of solid materials. It provides information on the phase, purity, and polymorphic form of a compound. nih.gov For this compound, specific PXRD data is not extensively reported in publicly available literature. However, the solid-state behavior of its core component, pyrazinamide, has been thoroughly investigated and offers valuable insights.

Pyrazinamide is known to exhibit polymorphism, meaning it can exist in multiple different crystal structures. acs.orgresearchgate.net At least four distinct polymorphs—α, β, γ, and δ—have been identified and characterized using techniques including PXRD, infrared spectroscopy, and differential scanning calorimetry. researchgate.netresearchgate.net Each polymorph displays a unique PXRD pattern due to differences in its crystal lattice and molecular packing. The relative stability of these forms has been a subject of study, with findings indicating that the stability order can change with temperature. researchgate.net For instance, at ambient conditions, the α polymorph is considered the most stable, while at absolute zero, calculations suggest the δ form has the lowest free energy. researchgate.net

The presence of the flexible hexanoic acid chain in this compound introduces additional complexity to its crystal packing compared to the simpler pyrazinamide. This aliphatic tail can adopt various conformations and participate in different intermolecular interactions, potentially leading to its own unique polymorphic forms or amorphous states. A hypothetical PXRD analysis would be essential to characterize the specific solid form, determine its crystallinity, and identify any polymorphic behavior.

Table 1: Known Polymorphs of the Related Compound Pyrazinamide This table presents data for pyrazinamide as an illustrative example of polymorphism in a related structure.

| Polymorph | Crystal System | Space Group | Key Characteristics | Reference |

|---|---|---|---|---|

| α-form | Monoclinic | P21/c | Most stable form at ambient temperature. Forms hydrogen-bonded dimers. | researchgate.net |

| β-form | Monoclinic | P21/c | Metastable form, also features hydrogen-bonded dimers. | researchgate.net |

| γ-form | Monoclinic | P21/c | High-temperature form; does not feature the same dimer structure. | acs.orgresearchgate.net |

| δ-form | Monoclinic | P21/a | Metastable form, most stable at absolute zero based on calculations. | researchgate.net |

Conformational Landscape and Rotational Isomerism Analysis

The conformational flexibility of this compound is primarily governed by the rotation around its single bonds. Two key areas of rotational isomerism are the amide bond (C(O)-NH) and the bonds within the hexanoic acid chain.

Tautomerism and Protropic Equilibria Investigations

Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. For this compound, several potential tautomeric equilibria can be considered.

Amide-Imidic Acid Tautomerism : The amide group (-C(=O)-NH-) can theoretically exist in equilibrium with its imidic acid form (-C(OH)=N-). For simple amides, this equilibrium heavily favors the amide form.

Keto-Enol Tautomerism : While the pyrazine ring itself is aromatic, studies on related compounds like 2-phenacylpyrazine show that keto-enol tautomerism can occur on side chains attached to the ring. rsc.org In this specific molecule, such tautomerism is less likely to be a dominant feature compared to the amide-imidic acid equilibrium.

Ring Protonation : The pyrazine ring contains two nitrogen atoms which are basic and can be protonated. The position of protonation can lead to different prototropic tautomers, especially under acidic conditions. Research on phenacylpyrazine has shown that protonation on a ring nitrogen can be a key step in catalyzing keto-enol tautomerism on an adjacent side chain. rsc.org The carboxylic acid group within the molecule provides an internal proton source, potentially leading to the formation of a zwitterionic species where the pyrazine ring is protonated and the carboxyl group is deprotonated.

The relative stability of these potential tautomers is dictated by factors such as solvent polarity, pH, and the potential for intramolecular hydrogen bonding. mdpi.com

Supramolecular Assembly and Self-Aggregation Behavior in Research Systems

The structure of this compound contains multiple functional groups capable of forming strong intermolecular interactions, which drive its self-assembly into higher-order structures. The key interactions include:

Hydrogen Bonding : The molecule has several hydrogen bond donors (the amide N-H and the carboxylic acid O-H) and acceptors (the amide carbonyl oxygen, the carboxylic acid carbonyl oxygen, and the two pyrazine nitrogen atoms). acs.org This allows for the formation of robust and directional hydrogen-bonded networks. For example, carboxylic acids commonly form hydrogen-bonded dimers, while the amide groups can form chains or dimer motifs. nih.govresearchgate.net The combination of these groups allows for complex and stable supramolecular synthons. mdpi.com

The interplay of these forces dictates how the molecules organize. It is plausible that this compound forms layered structures, where the pyrazine heads engage in hydrogen bonding and π-stacking to form a hydrophilic layer, while the aliphatic hexanoic acid tails segregate into a hydrophobic layer through van der Waals interactions. Such self-aggregation is fundamental to the crystallization process and is a key area of interest in crystal engineering. researchgate.net

Computational Chemistry and Molecular Modeling of 6 Pyrazin 2 Ylformamido Hexanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. DFT calculations would be employed to determine the most stable three-dimensional structure of 6-(pyrazin-2-ylformamido)hexanoic acid by optimizing its geometry to a minimum energy state.

These calculations can also predict various spectroscopic properties. For instance, theoretical vibrational frequencies from DFT can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. In a study on a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations were used to perform vibrational assignments based on the potential energy distribution (PED) chemrxiv.org.

Furthermore, DFT is used to calculate key quantum chemical parameters that describe a molecule's reactivity. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), include:

Energy Gap (ΔE): The difference between the HOMO and LUMO energies, indicating the molecule's chemical reactivity and kinetic stability.

Chemical Potential (µ): Describes the tendency of electrons to escape from the system.

Hardness (η) and Softness (σ): Measure the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Analysis of the Molecular Electrostatic Potential (MEP) surface, also derived from DFT, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For pyrazine (B50134) derivatives, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the amide and carboxyl groups are typically identified as nucleophilic sites.

Table 1: Predicted Quantum Chemical Reactivity Descriptors

| Parameter | Description | Predicted Trend for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity; a smaller gap suggests higher reactivity. | Expected to have a moderate gap, indicating reasonable stability but with sites susceptible to reaction. |

| Hardness (η) | Resistance to deformation of the electron cloud. | Expected to be a moderately "soft" molecule, allowing for interaction with biological targets. |

| Electronegativity (χ) | The power to attract electrons in a bond. | Influenced by the electronegative N and O atoms, contributing to its polar nature. |

| Electrophilicity (ω) | A measure of energy lowering when the molecule accepts electrons. | The pyrazine ring and carbonyl groups would contribute to its electrophilic character. |

This table is generated based on general principles and findings from related pyrazine compounds, not on specific experimental or computational data for this compound.

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide higher accuracy for electronic properties. For a molecule like this compound, high-level ab initio calculations could be used to refine the energies of different conformers or to accurately predict properties where electron correlation is particularly important.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which possesses a hexanoic acid chain, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's behavior in a solvent (typically water) over a period of nanoseconds, researchers can observe how the molecule folds and flexes, identifying the most stable and frequently occurring conformations. This information is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into the binding site of a protein. MD simulations can reveal the stability of intramolecular hydrogen bonds and the dynamic behavior of the flexible aliphatic chain. Such simulations have been used to assess the stability of ligand-protein complexes for related inhibitor compounds, confirming that the ligand remains stably bound within the active site over time nih.gov.

Molecular Docking and Ligand-Protein Interaction Prediction (focused on in silico targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule (ligand) and a protein.

Given that pyrazinamide (B1679903), a related compound, is a key anti-tuberculosis drug, it is plausible to investigate this compound as a potential inhibitor of mycobacterial enzymes. Molecular docking studies on pyrazine-2-carboxylic acid derivatives have successfully predicted their binding interactions with proteins like Mycobacterium tuberculosis InhA researchgate.netsemanticscholar.org.

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the protein's active site. A scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A more negative score generally indicates a more favorable binding interaction. Studies on similar pyrazine analogs have reported binding energies in the range of -5 to -9 kcal/mol for various biological targets researchgate.netsemanticscholar.org.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying:

Hydrogen bonds: Typically formed between the amide and carboxyl groups of the ligand and polar amino acid residues in the protein's active site.

Hydrophobic interactions: Involving the pyrazine ring and the aliphatic hexanoic acid chain with nonpolar residues.

Pi-stacking interactions: Possible between the aromatic pyrazine ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Visualizing the docked pose allows researchers to understand the binding mode and identify the key amino acid residues that are critical for the interaction. This information is fundamental for structure-based drug design, enabling chemists to modify the ligand's structure to enhance its binding affinity and selectivity for the target protein. For example, docking studies on pyrazole-benzimidazolone hybrids identified specific interactions with glutamine, asparagine, and phenylalanine residues in the target protein's binding pocket biointerfaceresearch.com.

Table 2: Potential Interacting Residues and Interaction Types

| Functional Group of Ligand | Potential Interaction Type | Example Protein Residues |

|---|---|---|

| Pyrazine Ring | Pi-stacking, Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Amide Group (NH and C=O) | Hydrogen Bonding | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Hexanoic Acid Chain | Hydrophobic, van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| Carboxyl Group (C=O and OH) | Hydrogen Bonding, Salt Bridge | Arginine (Arg), Lysine (Lys), Histidine (His) |

This table represents a hypothetical prediction of interactions based on the chemical structure of this compound and common protein-ligand interaction patterns.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the design of analogues of this compound, QSAR can be a powerful tool to predict the activity of novel derivatives and to guide synthetic efforts towards more potent and selective compounds.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be categorized into several types:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds), topological indices (e.g., connectivity indices), and molecular fingerprints.

3D descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and electronic descriptors (e.g., dipole moment, partial charges).

In the context of this compound analogues, a typical QSAR study would involve the following steps:

Data Set Selection: A series of analogues with varying substituents on the pyrazine ring or modifications to the hexanoic acid chain would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each analogue in the dataset would be calculated using specialized software.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (LOO-CV), while external validation involves using the model to predict the activity of a set of compounds that were not used in the model development.

Studies on related pyrazine derivatives have demonstrated the utility of QSAR in understanding their biological activities. For instance, QSAR analyses of substituted amides of pyrazine-2-carboxylic acids have been used to identify key structural features related to their cytotoxic and antimicrobial activities. nih.govnih.gov These studies often highlight the importance of descriptors related to lipophilicity, electronic properties, and steric factors in determining the biological potency of the compounds.

For designing novel analogues of this compound, a validated QSAR model could be used to virtually screen a library of candidate structures. This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process.

Table 1: Examples of Molecular Descriptors Potentially Relevant for QSAR of this compound Analogues

| Descriptor Class | Example Descriptors | Potential Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Influences electrostatic interactions with the biological target. |

| Steric | Molecular Volume, Surface Area, Ovality | Determines the fit of the molecule within the binding site of the target. |

| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Encodes information about molecular branching and shape. |

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics provides the tools and techniques to navigate and analyze the vastness of chemical space, which is the theoretical space occupied by all possible molecules. For this compound, cheminformatics approaches are invaluable for exploring the diversity of its analogues and for identifying novel structures with desired properties.

One of the primary goals of chemical space exploration is to understand the structure-activity landscape of a particular class of compounds. This involves mapping molecules based on their structural similarity and biological activity. A key concept in this exploration is the use of molecular fingerprints, which are bit strings that encode the presence or absence of specific structural features in a molecule. Common fingerprinting methods include MACCS keys and Extended-Connectivity Fingerprints (ECFPs).

The similarity between two molecules can be quantified using metrics such as the Tanimoto coefficient, which is calculated from their respective fingerprints. This allows for the clustering of molecules based on their structural relatedness. By visualizing this chemical space, often through dimensionality reduction techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE), researchers can identify clusters of structurally similar compounds that exhibit similar biological activities.

For the exploration of analogues of this compound, a cheminformatics workflow might involve:

Library Generation: Creation of a virtual library of analogues by systematically modifying the core structure. This could involve introducing various substituents at different positions of the pyrazine ring or altering the length and functionality of the hexanoic acid side chain.

Descriptor and Fingerprint Calculation: Computation of a diverse set of molecular descriptors and fingerprints for all compounds in the virtual library.

Chemical Space Visualization: Using techniques like PCA or t-SNE to project the high-dimensional descriptor space into a 2D or 3D plot, allowing for visual inspection of the chemical space occupied by the analogues.

Diversity Analysis: Quantifying the structural diversity of the designed library to ensure broad coverage of the relevant chemical space.

Scaffold Hopping: Identifying novel molecular scaffolds that are structurally distinct from this compound but are predicted to have similar biological activity. This can be achieved by searching for molecules with similar 3D shape and pharmacophoric features but different underlying chemical structures.

By applying these cheminformatics approaches, it is possible to systematically explore the chemical space around this compound, leading to the identification of novel and potentially improved analogues.

Table 2: Cheminformatics Tools and Their Application in Exploring Analogues

| Tool/Technique | Application |

| Molecular Fingerprints (e.g., ECFP4) | Encoding structural features for similarity searching and clustering. |

| Principal Component Analysis (PCA) | Dimensionality reduction for visualizing chemical space. |

| t-Distributed Stochastic Neighbor Embedding (t-SNE) | Non-linear dimensionality reduction for visualizing local similarities. |

| Clustering Algorithms (e.g., k-means) | Grouping structurally similar molecules together to identify key scaffolds. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features required for biological activity. |

Prediction of Reaction Mechanisms and Transition States in Chemical Synthesis

The synthesis of this compound typically involves the formation of an amide bond between pyrazine-2-carboxylic acid (or an activated derivative) and 6-aminohexanoic acid. Computational chemistry offers powerful methods to investigate the mechanism of this reaction, including the characterization of intermediates and transition states.

The most common method for forming the amide bond in this case would be a nucleophilic acyl substitution reaction. The reaction can be facilitated by activating the carboxylic acid group of pyrazine-2-carboxylic acid, for example, by converting it to an acyl chloride. The likely reaction mechanism would then proceed as follows:

Activation of Pyrazine-2-carboxylic Acid: In the presence of a reagent like thionyl chloride (SOCl₂), pyrazine-2-carboxylic acid is converted to the more reactive pyrazine-2-carbonyl chloride.

Nucleophilic Attack: The amino group of 6-aminohexanoic acid acts as a nucleophile and attacks the electrophilic carbonyl carbon of pyrazine-2-carbonyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion departs as a leaving group.

Deprotonation: A base, such as pyridine (B92270) or an excess of the amine, removes a proton from the newly formed amide nitrogen, yielding the final product, this compound.

Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction pathway and gain insights into its energetics. A typical computational study of the reaction mechanism would involve:

Geometry Optimization: The 3D structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states). The vibrational frequencies can also be used to calculate thermodynamic properties.

Transition State Searching: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structure connecting the reactants and the tetrahedral intermediate, as well as the transition state for the collapse of the intermediate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactant and product states on the potential energy surface.

By calculating the energies of all stationary points along the reaction coordinate, a potential energy surface for the reaction can be constructed. This allows for the determination of the activation energies for each step of the reaction, which in turn provides information about the reaction kinetics and the rate-determining step.

Biological Interactions and Mechanistic Investigations in Vitro/in Silico Focus

Molecular Target Identification and Validation (cell-free systems, purified proteins)

Research into the molecular targets of pyrazine-containing compounds has often centered on their interaction with enzymes, particularly those involved in epigenetic regulation.

Enzyme Inhibition and Activation Studies (e.g., kinases, hydrolases)

A significant body of research has focused on the inhibitory activity of pyrazine (B50134) derivatives against histone deacetylases (HDACs), a class of hydrolase enzymes that play a crucial role in gene expression. While direct enzymatic inhibition data for 6-(Pyrazin-2-ylformamido)hexanoic acid is not extensively detailed in the reviewed literature, studies on analogous compounds with a pyrazine core highlight a clear trend of HDAC inhibition.

Notably, a series of pyrazine-linked 2-aminobenzamides have been synthesized and evaluated for their inhibitory effects on class I HDACs (HDAC1, -2, -3, and -8). nih.govresearcher.life These compounds typically feature a zinc-binding group, a pyrazine linker, and a capping group, which are pharmacophoric elements crucial for HDAC inhibition. nih.gov In vitro testing using a fluorogenic peptide derived from p53 demonstrated that several of these derivatives are potent and selective inhibitors of HDAC1, 2, and 3. nih.govresearcher.life

For instance, compound 19f , a pyrazine-linked 2-aminobenzamide (B116534), has demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC3. researcher.liferesearchgate.net Similarly, compounds 21a and 29b from the same series were identified as selective HDAC1/HDAC2 inhibitors. researcher.liferesearchgate.net The inhibitory concentrations (IC₅₀) for some of these compounds are detailed in the table below, showcasing their potency.

| Compound | Target Enzyme(s) | IC₅₀ (µM) | Reference(s) |

| 19f | HDAC1, HDAC2, HDAC3 | Data not specified | researcher.life, researchgate.net |

| 21a | HDAC1/HDAC2 | Data not specified | researcher.life, researchgate.net |

| 29b | HDAC1/HDAC2 | Data not specified | researcher.life, researchgate.net |

These findings underscore the potential of the pyrazine scaffold in designing effective HDAC inhibitors. nih.govresearchgate.net The specific substitution patterns on the pyrazine ring and the nature of the linker and capping groups are critical in determining the potency and selectivity of these inhibitors. nih.gov

Receptor Binding Assays (e.g., competitive binding, allosteric modulation)

Based on the available scientific literature, no specific studies detailing the receptor binding assays, such as competitive binding or allosteric modulation, for this compound or its close structural analogs have been identified.

Cellular Pathway Modulation Studies (e.g., signaling cascades, gene expression profiling in cell lines)

The enzymatic inhibitory action of pyrazine derivatives, particularly as HDAC inhibitors, translates into measurable effects on cellular pathways, including those governing cell proliferation, programmed cell death, and inflammation.

Investigation of Cellular Antiproliferative Activity (e.g., on specific cell lines, without clinical implications)

The antiproliferative effects of pyrazine-containing compounds have been investigated in various cancer cell lines. The HDAC inhibitor 19f was tested against human acute myeloid leukemia (AML) and erythroleukemic cancer (HEL) cells, where it was found to be superior to the clinically tested class-I HDAC inhibitor Entinostat. researcher.liferesearchgate.net Another study highlighted that potent pyrazine-based HDAC inhibitors showed promising activity in pancreatic cancer cell lines. researchgate.net

Furthermore, piperlongumine–ligustrazine derivatives, which contain a pyrazine moiety, have demonstrated anti-proliferative effects on various cancer cells by up-regulating the levels of reactive oxygen species (ROS). nih.gov A series of compounds where a pyrazine ring was substituted for a trimethoxyphenyl group showed potent anticancer activity against the HCT116 cell line, with IC₅₀ values ranging from 3.19 to 8.90 μM. nih.gov

| Compound/Derivative Class | Cell Line(s) | Activity | IC₅₀ (µM) | Reference(s) |

| 19f | AML and HEL cells | Potent antiproliferative | Not specified | researcher.life, researchgate.net |

| Pyrazine-based HDAC inhibitors | Pancreatic cancer cells | Promising activity | Not specified | researchgate.net |

| Piperlongumine–ligustrazine derivatives | Various cancer cells | Anti-proliferative | Not specified | nih.gov |

| Pyrazine-substituted analogs | HCT116 | Potent anticancer | 3.19–8.90 | nih.gov |

Induction of Apoptosis or Other Programmed Cell Death Mechanisms (in vitro)

HDAC inhibitors are known to regulate biological processes such as cell cycle, differentiation, and apoptosis in cancer cells. researchgate.net The inhibition of HDACs by pyrazine derivatives can lead to the induction of programmed cell death. For example, certain ligustrazine–cinnamic acid derivatives containing a pyrazine structure have been shown to inhibit the apoptosis of PC12 cells, suggesting a neuroprotective role. nih.gov This indicates that pyrazine-containing compounds can modulate apoptotic pathways, although the specific mechanisms and cellular contexts can vary.

Anti-inflammatory and Antioxidant Mechanisms (in vitro)

Pyrazine derivatives have demonstrated notable anti-inflammatory and antioxidant activities in various in vitro models. mdpi.comtandfonline.com The anti-inflammatory properties are often linked to the inhibition of key inflammatory mediators. nih.gov

One study synthesized a series of pyrrolo[1,2-a]pyrazines and found that they exhibited moderate in vitro anti-inflammatory effects, with inhibitions of 43-59% against Interleukin-6 (IL-6) at a concentration of 50 μM. scientific.net Another pyrazine derivative showed 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at 20 μM. mdpi.com

In terms of antioxidant mechanisms, cinnamic acid–pyrazine derivatives have been shown to protect human microvascular endothelial cells (HBMEC-2) and human neuroblastoma cells (SH-SY5Y) against free radical damage. mdpi.com Compound 15 from this series was particularly effective in HBMEC-2 cells with an EC₅₀ value of 3.55 μM. mdpi.com

| Compound/Derivative Class | Assay/Cell Line | Effect | Concentration/Value | Reference(s) |

| Pyrrolo[1,2-a]pyrazines | IL-6 inhibition | 43-59% inhibition | 50 μM | scientific.net |

| Paeonol derivative with pyrazine | LPS-induced NO in RAW264.7 | 56.32% inhibition | 20 μM | mdpi.com |

| Cinnamic acid–pyrazine derivative (15 ) | HBMEC-2 cells | Protection against free radicals | EC₅₀ = 3.55 μM | mdpi.com |

| Cinnamic acid–pyrazine derivatives (12-14 ) | SH-SY5Y cells | Protection against free radicals | EC₅₀ = 3.62-3.74 μM | mdpi.com |

Antiviral Mechanisms (in vitro)

No published studies were identified that specifically investigate the in vitro antiviral mechanisms of this compound. Research on other pyrazine derivatives has shown potential antiviral activity against a range of viruses by targeting viral enzymes like RNA-dependent RNA polymerase. nih.govnih.govsciforum.netnih.gov However, without direct experimental evidence, the specific mode of action for this compound remains purely speculative.

Antifungal Mechanisms (in vitro)

Similarly, the scientific literature lacks specific data on the in vitro antifungal mechanisms of this compound. Studies on other substituted pyrazinecarboxamides have demonstrated antifungal effects against various pathogenic fungi, such as Trichophyton mentagrophytes. nih.govmdpi.com The proposed mechanisms for related compounds often involve the disruption of essential cellular processes in fungi. However, no such investigations have been reported for this compound.

Investigation of Protein-Ligand Interactions through Biophysical Techniques

The direct measurement of binding affinity, thermodynamics, kinetics, and structural basis of interaction between this compound and any protein target is not available in the current body of scientific literature. The following sections describe the principles of these powerful techniques, but it must be emphasized that no data exists for their application to the specific compound of interest.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during the binding event of a ligand to a macromolecule. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. No ITC data for the interaction of this compound with any protein has been published.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. researchgate.netmdpi.commdpi.com It provides kinetic data on the association (ka) and dissociation (kd) rates of the interaction, from which the equilibrium dissociation constant (KD) can be derived. This method is highly sensitive for studying the dynamics of protein-ligand interactions. There are no published SPR studies involving this compound.

Nuclear Magnetic Resonance (NMR) for Ligand-Based and Protein-Based Studies

NMR spectroscopy is a versatile tool for studying protein-ligand interactions at an atomic level. nih.govmdpi.com Ligand-based NMR experiments, such as saturation transfer difference (STD)-NMR, can identify which parts of a ligand are in close contact with a protein. Protein-based NMR, typically using isotopically labeled proteins, can map the binding site on the protein by observing chemical shift perturbations upon ligand binding. nih.gov Such detailed structural and interaction mapping has not been reported for this compound.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a protein-ligand complex. This technique provides precise information about the binding mode, orientation of the ligand in the active site, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The successful crystallization and structural determination of a protein in complex with this compound have not been documented in the scientific literature. researchgate.netnih.gov

Elucidation of Molecular Mechanisms of Action (MOA) at the Sub-Cellular Level

Currently, there are no published studies that elucidate the specific molecular mechanisms of action of this compound at the sub-cellular level. The pyrazine ring, a component of this compound, is present in various biologically active molecules. For instance, pyrazinamide (B1679903), a well-known antitubercular drug, is a pro-drug that is converted to its active form, pyrazinoic acid, within the mycobacterium. This active form is believed to disrupt membrane potential and interfere with energy production. It is plausible that this compound could be investigated for similar or different biological activities.

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has shown that the pyrazine ring can participate in various interactions with protein targets, including hydrogen bonds and π-interactions acs.org. Therefore, in silico docking studies could be a starting point to predict potential protein targets for this compound. Subsequent in vitro assays would be necessary to validate any predicted interactions and elucidate a specific molecular mechanism.

Membrane Permeability and Cellular Uptake Studies (in vitro, non-clinical)

Direct experimental data on the membrane permeability and cellular uptake of this compound are not available. However, the structural features of the molecule, namely the hexanoic acid chain and the pyrazin-2-ylformamido group, would influence its ability to cross cell membranes.

The hexanoic acid portion imparts lipophilicity, which could facilitate passive diffusion across the lipid bilayer of cell membranes. Studies on short-chain fatty acids have demonstrated their ability to perturb cell membranes and increase their permeability hilarispublisher.comresearchgate.net. On the other hand, the amide linkage and the pyrazine ring introduce polar characteristics that might hinder passive diffusion.

Cellular uptake could occur through passive diffusion or be mediated by transporters. Given the presence of a carboxylic acid group, it is conceivable that transporters for short-chain fatty acids, such as monocarboxylate transporters (MCTs), could be involved in the cellular uptake of this compound frontiersin.org. To investigate this, cellular uptake studies could be performed in cell lines with varying expression levels of such transporters.

Table 1: Hypothetical Data for In Vitro Permeability Assessment of this compound

This table is purely illustrative and does not represent actual experimental data.

| Assay Type | Model System | Predicted Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Permeability Class |

| PAMPA | Artificial Lipid Membrane | 1.5 | Moderate |

| Caco-2 | Human Colon Adenocarcinoma Cells | 0.8 | Low to Moderate |

Structure Activity Relationship Sar Studies for Modulating Biological Impact

Design and Synthesis of 6-(Pyrazin-2-ylformamido)hexanoic Acid Analogues

The synthesis of analogues of this compound can be systematically approached by modifying its three main components: the pyrazine (B50134) ring, the hexanoic acid moiety, and the amide linker.

The pyrazine ring is a key pharmacophoric element, and its modification can significantly impact biological activity. pharmablock.com Substituents can be introduced at various positions on the pyrazine ring to probe the effects of sterics and electronics. For instance, the introduction of small alkyl groups, halogens, or electron-donating/withdrawing groups can alter the molecule's interaction with its biological target. mdpi.com Studies on related pyrazinecarboxamides have shown that substitutions on the pyrazine ring can influence antimycobacterial and antifungal activities. mdpi.comnih.gov The synthesis of such analogues typically involves the use of appropriately substituted pyrazine-2-carboxylic acids, which can be activated (e.g., as an acyl chloride) and subsequently reacted with the amino group of the hexanoic acid derivative. its.ac.idresearchgate.net

Table 1: Proposed Analogues with Pyrazine Ring Modifications and Hypothesized Activity Trends

| Analogue Name | Modification | Hypothesized Impact on Activity |

|---|---|---|

| 6-((5-chloropyrazin-2-yl)formamido)hexanoic acid | Introduction of a chloro group at the 5-position | May increase lipophilicity and cell permeability |

| 6-((5-methylpyrazin-2-yl)formamido)hexanoic acid | Introduction of a methyl group at the 5-position | May enhance binding through hydrophobic interactions |

The hexanoic acid portion of the molecule offers multiple avenues for derivatization. The carboxylic acid group is often a key interaction point with biological targets but can also lead to poor pharmacokinetic properties. nih.govresearchgate.net Therefore, its modification or replacement is a common strategy in drug design. Esterification to simple alkyl esters or the formation of amides with various amines can be explored to modulate polarity and cell permeability. nih.gov Furthermore, the length of the hexyl chain can be varied to understand the spatial requirements of the binding pocket. Shortening or lengthening the alkyl chain can impact the molecule's flexibility and ability to adopt an optimal conformation for binding. nih.gov

Table 2: Proposed Analogues with Hexanoic Acid Moiety Derivatization and Hypothesized Activity Trends

| Analogue Name | Modification | Hypothesized Impact on Activity |

|---|---|---|

| Methyl 6-(pyrazin-2-ylformamido)hexanoate | Esterification of the carboxylic acid | Increased lipophilicity, potentially improved cell penetration |

| N-benzyl-6-(pyrazin-2-ylformamido)hexanamide | Amidation of the carboxylic acid | May introduce new binding interactions and alter solubility |

| 4-(Pyrazin-2-ylformamido)butanoic acid | Shortening of the alkyl linker | May probe spatial constraints of the binding site |

Table 3: Proposed Analogues with Linker Modifications and Hypothesized Activity Trends

| Analogue Name | Modification | Hypothesized Impact on Activity |

|---|---|---|

| N-methyl-6-(pyrazin-2-ylformamido)hexanoic acid | N-methylation of the amide | Removes H-bond donor capability, may alter conformation |

| 6-(N-(pyrazin-2-yl)sulfamoyl)hexanoic acid | Replacement of amide with sulfonamide | Alters electronic character and H-bonding pattern |

Positional and Substituent Effects on In Vitro Activity

The position and nature of substituents on both the pyrazine and hexanoic acid moieties are expected to have a profound impact on in vitro activity. For the pyrazine ring, the electronic properties of substituents are critical. Electron-withdrawing groups, such as halogens or nitro groups, can modulate the pKa of the pyrazine nitrogens and their ability to act as hydrogen bond acceptors. pharmablock.com Conversely, electron-donating groups, like amino or methoxy (B1213986) groups, can enhance the hydrogen bonding capacity. The position of these substituents (e.g., at the 3-, 5-, or 6-position) will determine the vector of these electronic effects and the steric profile of the molecule. nih.gov

Stereochemical Influences on Molecular Recognition and Biological Interaction

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. While this compound is achiral, the introduction of substituents on the hexanoic acid chain can create stereocenters. For example, the synthesis of analogues with a methyl group at the 2-, 3-, 4-, or 5-position of the hexanoic acid would result in a racemic mixture. The separation and individual testing of the (R)- and (S)-enantiomers would be crucial to determine if the biological target exhibits stereoselectivity. One enantiomer may exhibit significantly higher potency than the other, or they may have different biological activities altogether. Such findings would provide valuable information about the three-dimensional arrangement of the binding site.

Bioisosteric Replacements and Their Impact on Activity and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. estranky.sk This involves substituting a functional group with another that has similar physical or chemical properties.

For the pyrazine ring, bioisosteres could include other heteroaromatic systems like pyridine (B92270), pyridazine, or pyrimidine. pharmablock.comblumberginstitute.org Each of these would alter the position and number of nitrogen atoms, thereby changing the hydrogen bonding pattern and dipole moment of the molecule. blumberginstitute.org For instance, replacing the pyrazine with a pyridine ring would result in a different spatial arrangement of the nitrogen lone pair, which could affect target binding. pharmablock.com

The carboxylic acid moiety is frequently a target for bioisosteric replacement to overcome issues with metabolic instability and poor membrane permeability. nih.govresearchgate.netnih.gov Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. drughunter.comnih.gov A tetrazole, for example, is a non-classical bioisostere that can mimic the acidity and planar nature of a carboxylic acid while offering different metabolic and pharmacokinetic profiles. drughunter.com The choice of bioisostere can significantly impact both the activity and selectivity of the resulting compound. compbiomed-conference.org

Table 4: Proposed Bioisosteric Replacements and Their Potential Impact

| Original Moiety | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Pyrazine | Pyridine | Altered hydrogen bonding vectors and aromaticity |

| Pyrazine | Pyridazine | Different dipole moment and nitrogen positioning blumberginstitute.org |

| Carboxylic acid | Tetrazole | Mimics acidity with potentially improved metabolic stability drughunter.com |

| Carboxylic acid | Sulfonamide | Weaker acidity, may improve membrane permeability drughunter.com |

Rational Design Principles Derived from SAR Data

The rational design of novel therapeutics based on the scaffold of this compound is heavily informed by a comprehensive understanding of its structure-activity relationships. Research in this area, particularly concerning its role as a potential Histone Deacetylase (HDAC) inhibitor, has delineated several key principles that guide the modification of this and related compounds to enhance their biological impact. mdpi.comnih.gov

A central tenet in the design of these inhibitors is the pharmacophore model, which typically consists of three key components: a zinc-binding group (ZBG), a linker region, and a cap group. For compounds related to this compound, the pyrazine ring often serves as part of the cap group, the hexanoic acid chain functions as the linker, and the carboxylic acid can act as a ZBG.

Key design principles derived from SAR studies include:

Modification of the Pyrazine Ring: The pyrazine ring is a critical component for interaction with the target protein. SAR studies have shown that substitutions on this ring can significantly modulate potency and selectivity. For instance, the introduction of small alkyl or electron-donating groups can enhance activity, while bulky substituents may be detrimental. mdpi.com The nitrogen atoms in the pyrazine ring are crucial for establishing hydrogen bonds with the receptor, and their relative positions are optimized for maximum affinity. nih.gov

The Nature of the Linker: The hexanoic acid linker in this compound plays a crucial role in positioning the cap group and the ZBG optimally within the active site of the target enzyme. The length and flexibility of this aliphatic chain are often critical. Studies on related compounds have demonstrated that varying the linker length can significantly impact inhibitory activity.